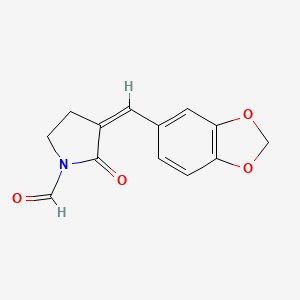
KNK437
Übersicht
Beschreibung
This compound is a type of pyrrolidinecarboxaldehyde . Pyrrolidinecarboxaldehydes are a class of compounds wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound can be determined from its molecular formula, which is C11H12O3 . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The molecular weight is 99.1311 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.In Vivo
1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- has been studied for its potential applications in in vivo experiments. It has been found to be useful in the study of metabolic pathways, as well as in the study of drug interactions and pharmacokinetics. It has also been used to study the effects of various compounds on the central nervous system, as well as the effects of various drugs on the cardiovascular system.
In Vitro
1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- has also been studied for its potential applications in in vitro experiments. It has been found to be useful in the study of cell culture, as well as in the study of drug metabolism and pharmacokinetics. It has also been used to study the effects of various compounds on the immune system, as well as the effects of various drugs on the endocrine system.
Wirkmechanismus
Target of Action
KNK437 primarily targets Heat Shock Proteins (HSPs) . These proteins are synthesized by cells when exposed to stressful conditions, such as heat . Among the HSPs, this compound specifically inhibits the induction of HSP105 , HSP70 , and HSP40 . It also targets the DNAJA1/CDC45 axis in colorectal cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of HSPs . This inhibition occurs at the mRNA level, preventing the transcription and subsequent translation of these proteins . In the context of colorectal cancer, this compound inhibits the level of DNAJA1, a member of the Hsp40 family .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heat shock response pathway . This pathway is activated under stress conditions and leads to the synthesis of HSPs . By inhibiting the induction of HSPs, this compound disrupts this pathway, affecting the cell’s ability to cope with stress .
Pharmacokinetics
It has been observed that the concentration of this compound in tumors gradually increases and reaches a peak 6 hours after intraperitoneal injection .
Result of Action
The inhibition of HSP synthesis by this compound results in the suppression of thermotolerance in cells . This means that cells treated with this compound are less able to resist subsequent lethal heat treatments . In the context of cancer, this can enhance the cytotoxic effect of hyperthermia treatments .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of stressors such as heat . The compound’s efficacy in inhibiting thermotolerance is enhanced under conditions of heat stress .
Biologische Aktivität
1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. It has also been found to have a variety of other biological activities, such as anti-fungal, anti-oxidant, and anti-allergic activities.
Biochemical and Physiological Effects
1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of a variety of enzymes and receptors, which leads to the production of a variety of biochemical and physiological effects. It has also been found to modulate the activity of a variety of hormones, which leads to the production of a variety of biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- has a variety of advantages and limitations for lab experiments. One of the advantages of using 1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- is that it is relatively easy to synthesize and is relatively inexpensive. However, it is not as stable as some other compounds and can be degraded by light and air.
Zukünftige Richtungen
The potential applications of 1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- are vast, and there are a variety of future directions that could be explored. For example, further research could be conducted on the pharmacodynamics of 1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- and its potential applications in treating various diseases. Additionally, further research could be conducted on the mechanisms of action of 1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- and its potential applications in drug development. Finally, further research could be conducted on the biological activities of 1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- and its potential applications in the development of new drugs and compounds.
Wissenschaftliche Forschungsanwendungen
1. Hemmung von Hitzeschockproteinen (HSPs) in der Krebsbehandlung KNK437 wirkt als Hemmstoff von Hitzeschockproteinen, einer Gruppe von Proteinen, die Zellen vor Stress schützen. Durch die Hemmung von HSPs kann this compound potenziell die Schutzmechanismen von Krebszellen stören und sie so anfälliger für Behandlungen wie Chemotherapie und Strahlentherapie machen .
2. Einschränkung von Tumorwachstum und Metastasierung Untersuchungen haben gezeigt, dass this compound das Wachstum und die Metastasierung von kolorektalem Karzinom (CRC) durch Beeinflussung der Stressantwortfähigkeit von Zellen einschränken kann. Dies deutet darauf hin, dass this compound zur Verlangsamung oder Verhinderung der Ausbreitung von Krebs eingesetzt werden könnte .
3. Hemmung der Thermotoleranz in Krebszellen Es wurde berichtet, dass this compound die Entwicklung der Thermotoleranz in Krebszellen nach Wärmebehandlung hemmt. Dies bedeutet, dass Krebszellen weniger resistent gegen Behandlungen werden können, die Wärme beinhalten, wie z. B. Hyperthermie-Therapie .
Potenzielle Rolle bei der Strahlentherapie-Resistenz
Studien deuten darauf hin, dass this compound eine Rolle bei der Überwindung der Resistenz gegen Strahlentherapie spielen kann. Durch die Hemmung von HSPs könnte this compound Krebszellen anfälliger für Strahlungsschäden machen .
Wirkungen auf die Androgenrezeptor-Signalgebung
this compound wurde in die Regulation der Androgenrezeptor-Signalgebung verwickelt, die bei bestimmten Krebsarten, wie z. B. Prostatakrebs, wichtig ist. Dies könnte zu neuen therapeutischen Strategien führen, die this compound beinhalten .
Anwendungen in der Spermatogenese-Forschung
Die Verbindung wurde auch bei der Spermatogenese bei Mäusen nachgewiesen, was auf mögliche Anwendungen in der Fruchtbarkeitsforschung und -behandlung hindeutet .
Eigenschaften
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGGUFLRKIMBDQ-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C/C2=CC3=C(C=C2)OCO3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218924-25-5 | |
| Record name | KNK-437 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHA56YK8LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: KNK437 acts by inhibiting the synthesis of heat shock proteins (HSPs), specifically HSP70 and HSP27, without directly affecting heat shock factor 1 (HSF-1) binding activity. [, , , ]
A: Inhibiting HSPs disrupts the development of thermotolerance, rendering cells more susceptible to subsequent heat treatments. [, , ] This effect has been observed in various cell lines, including human colon carcinoma, oral squamous cell carcinoma, and lung adenocarcinoma. [, , , ]
A: While primarily known for HSP inhibition, this compound has been shown to enhance the cytotoxic effects of other treatments like hyperthermia, radiotherapy, and chemotherapeutic agents like gemcitabine and arsenic trioxide. [, , , ]
A: this compound can enhance apoptosis, suppress angiogenesis, and sensitize cancer cells to various treatments. [, , , ] It can also influence cell cycle progression, leading to G2/M phase arrest in some cell lines. [, ]
A: The molecular formula of this compound is C13H13NO4 and its molecular weight is 247.25 g/mol. [, ]
ANone: While the provided research does not delve into detailed spectroscopic characterization, further investigation into databases and publications may reveal this information.
ANone: The provided research primarily focuses on this compound's biological activity. Further investigation is needed to determine its compatibility with various materials and its stability under diverse conditions.
ANone: The provided research focuses on this compound's role as an HSP inhibitor. No catalytic properties or applications have been reported within these studies.
A: While the provided research doesn't elaborate on computational studies, QSAR models could be developed to predict the activity of this compound analogs based on structural modifications. []
A: While specific SAR studies for this compound were not described, the research highlights the importance of its benzylidene lactam structure for HSP inhibition. [, ] Modifications to this core structure could potentially alter its potency, selectivity, and pharmacokinetic properties. []
ANone: The provided research does not extensively cover the stability of this compound. Further investigations are needed to determine its stability profile in various solvents, temperatures, and formulations.
A: While not explicitly addressed in the research, exploring various drug delivery systems, such as nanoparticles or liposomes, might be beneficial for targeted delivery and improved bioavailability of this compound. []
A: Various human cancer cell lines, including colon carcinoma (COLO 320DM), oral squamous cell carcinoma (HSC4, KB), lung adenocarcinoma (A549), and glioblastoma (A-172), have been used to assess this compound's efficacy in vitro. [, , , , ]
A: Mouse models with transplantable tumors (SCC VII) have been employed to demonstrate this compound's ability to enhance the antitumor effects of fractionated hyperthermia. []
ANone: The provided research does not mention any clinical trials. Further research is required to translate its preclinical findings into clinical applications.
A: While not directly addressed in the research, potential cross-resistance with other HSP inhibitors or agents targeting similar pathways cannot be ruled out. []
A: While not extensively discussed in the research, exploring nanoparticle-based drug delivery systems or conjugating this compound to targeting ligands could enhance its delivery to specific tissues or cell types. [, ]
A: While not explicitly addressed, HSP70 expression levels could potentially serve as a biomarker for monitoring treatment response to this compound. [] Further research is needed to identify robust predictive biomarkers.
ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. Detailed information on analytical methods, environmental impact, dissolution and solubility, quality control, immunogenicity, drug transporter interactions, biocompatibility, biodegradability, alternatives, recycling and waste management, research infrastructure, and historical context is not provided.
A: Key milestones include the discovery of its potent HSP inhibitory activity, the demonstration of its ability to enhance the efficacy of hyperthermia and other cancer treatments in preclinical models, and the exploration of its mechanism of action in various cancer cell lines. [, , ]
A: Due to its ability to modulate HSPs, this compound holds promise for cross-disciplinary applications in areas such as cancer biology, immunology, and neurodegenerative diseases. [] Its ability to sensitize cells to various stresses makes it a valuable tool for studying cellular stress responses and exploring novel therapeutic approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



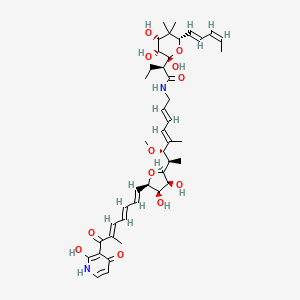
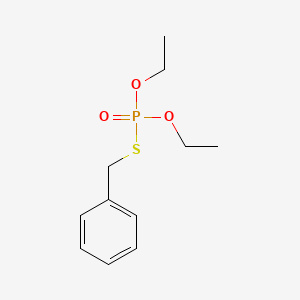
![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)

![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)

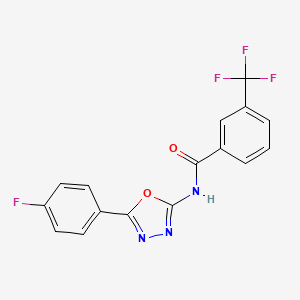
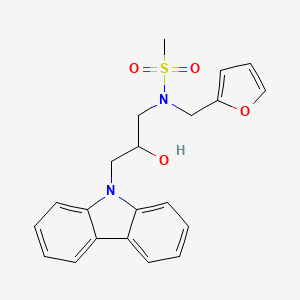

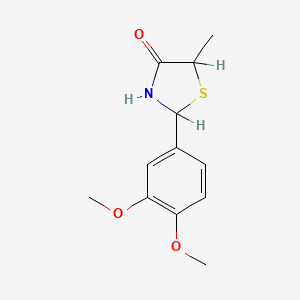
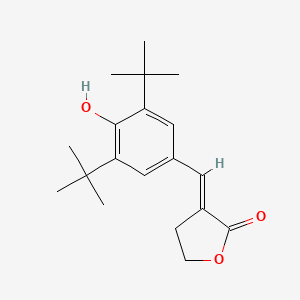
![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)
